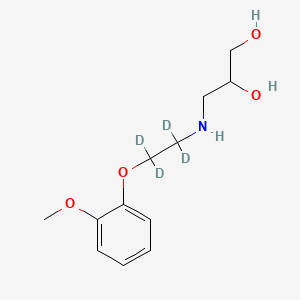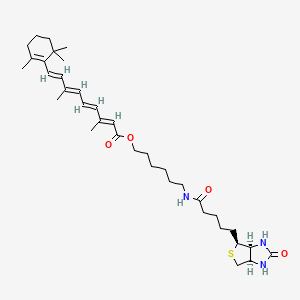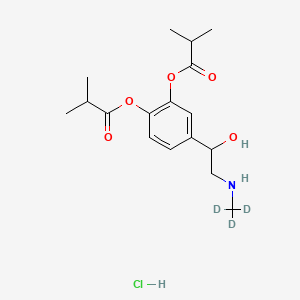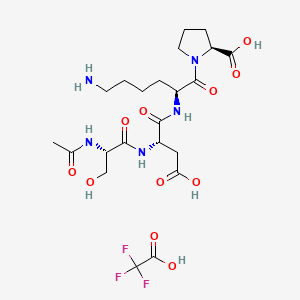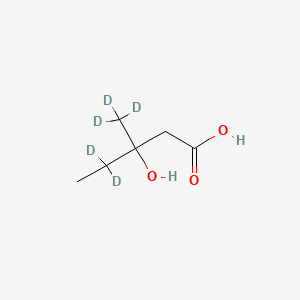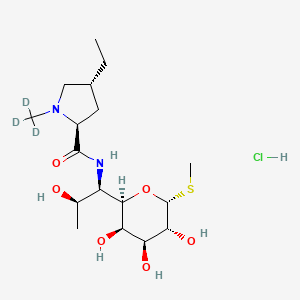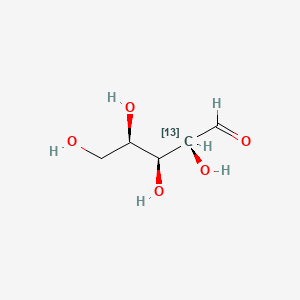
Zikv-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zikv-IN-3 is a chemical compound designed as an inhibitor of the Zika virus. The Zika virus is a mosquito-borne flavivirus that has been associated with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. This compound has shown promise in inhibiting the replication of the Zika virus, making it a potential candidate for therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zikv-IN-3 typically involves the formation of a pyrazolo[3,4-d]pyridazine-7-one core. The process begins with the nucleophilic substitution reaction between a pyrazolo-pyridazine derivative and a suitable halogenated compound, such as 3-nitrobenzyl bromide, in a dimethylformamide medium. This reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Zikv-IN-3 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The initial synthesis involves a nucleophilic substitution reaction.
Oxidation and Reduction: These reactions can modify the functional groups on the pyrazolo[3,4-d]pyridazine-7-one core.
Substitution Reactions: Further functionalization of the compound can be achieved through substitution reactions with various reagents.
Common Reagents and Conditions:
Dimethylformamide (DMF): Used as a solvent in the nucleophilic substitution reaction.
Halogenated Compounds: Such as 3-nitrobenzyl bromide, used as reactants.
Oxidizing and Reducing Agents: Used to modify functional groups.
Major Products: The major product of these reactions is the this compound compound itself, with potential derivatives formed through further functionalization.
Scientific Research Applications
Zikv-IN-3 has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleophilic substitution and other organic reactions.
Biology: Investigated for its antiviral properties against the Zika virus.
Medicine: Potential therapeutic agent for treating Zika virus infections.
Industry: Could be developed into a pharmaceutical product for preventing or treating Zika virus-related diseases.
Mechanism of Action
Zikv-IN-3 exerts its effects by targeting the non-structural proteins of the Zika virus, particularly the NS2B-NS3 protease. This protease is essential for viral replication, and inhibition of its activity prevents the virus from replicating within host cells. Molecular docking studies have shown that this compound binds to key amino acids in the protease, acting as a noncompetitive inhibitor .
Comparison with Similar Compounds
1H-1,2,3-Triazole Based Compounds: These compounds also show anti-Zika virus activity and have been studied for their potential as antiviral agents.
SBI-0090799: Another compound that inhibits Zika virus replication by blocking the formation of the membranous replication compartment.
Uniqueness of Zikv-IN-3: this compound is unique due to its specific targeting of the NS2B-NS3 protease, which is crucial for Zika virus replication. Its high selectivity and potency make it a promising candidate for further development as an antiviral drug.
Properties
Molecular Formula |
C39H41NO4 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
4-[(E)-2-[(1R,4aS,5S,6E,8aR)-6-hydroxyimino-5,8a-dimethyl-2-methylidene-5-(trityloxymethyl)-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C39H41NO4/c1-28-19-22-34-37(2,33(28)21-20-29-24-26-43-36(29)41)25-23-35(40-42)38(34,3)27-44-39(30-13-7-4-8-14-30,31-15-9-5-10-16-31)32-17-11-6-12-18-32/h4-18,20-21,24,33-34,42H,1,19,22-23,25-27H2,2-3H3/b21-20+,40-35+/t33-,34+,37+,38+/m1/s1 |
InChI Key |
PAPPQBOZLHZAOS-QYZALEQESA-N |
Isomeric SMILES |
C[C@@]12CC/C(=N\O)/[C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
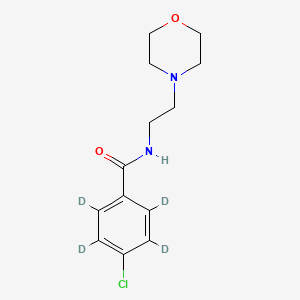
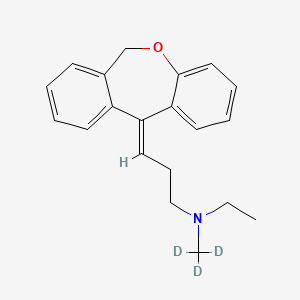
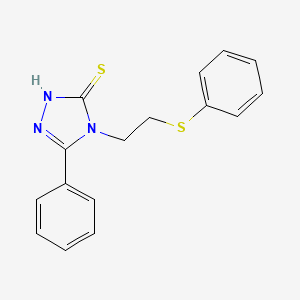

![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
